![molecular formula C9H7ClN2O B12870693 3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)
3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the first position, and an aldehyde group at the second position of the pyrrolo[3,2-c]pyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed Larock indole synthesis can be utilized to form the pyrrolo[3,2-c]pyridine core . This method involves the use of palladium catalysts and suitable ligands to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit receptor tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound interacts with the active site of the enzyme or receptor, blocking its activity and thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but lacks the methyl and aldehyde groups.
1H-pyrrolo[2,3-b]pyridine: Different fusion pattern of the pyridine and pyrrole rings.
Pyrrolo[1,2-a]pyrazines: Different heterocyclic system with a pyrazine ring instead of pyridine.
Uniqueness
3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which provide distinct reactivity and potential for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
3-chloro-1-methylpyrrolo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-2-3-11-4-6(7)9(10)8(12)5-13/h2-5H,1H3 |
Clave InChI |
JERBEETWGVVMNV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=NC=C2)C(=C1C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)
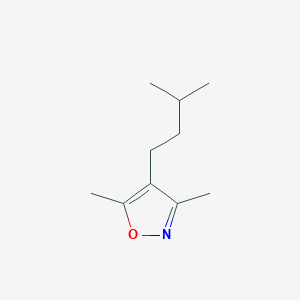
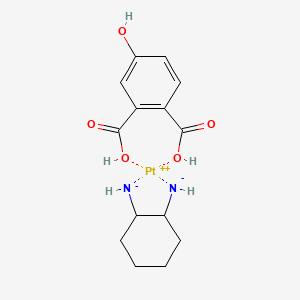
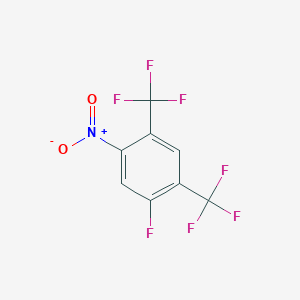

![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
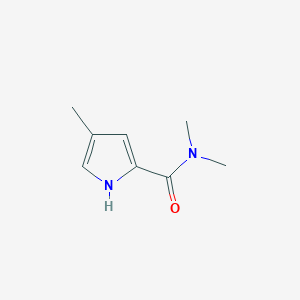


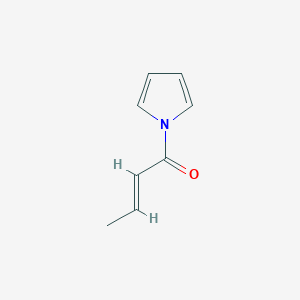
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
